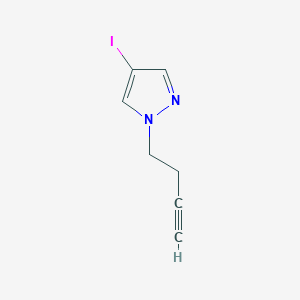

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole

Description

1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole is a pyrazole derivative featuring a terminal alkyne (but-3-yn-1-yl) group at the N1 position and an iodine atom at the C4 position (Fig. 1). Pyrazole derivatives are heterocyclic compounds widely used in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and bioactivity . The iodine substituent at the 4-position enhances reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki couplings), making this compound a valuable intermediate for synthesizing complex molecules . The but-3-yn-1-yl group further enables click chemistry applications, such as azide-alkyne cycloadditions, which are pivotal in drug discovery and polymer science .

Properties

IUPAC Name |

1-but-3-ynyl-4-iodopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2/c1-2-3-4-10-6-7(8)5-9-10/h1,5-6H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGNYUMUSNIKICL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole are Alcohol dehydrogenase 1C, Alcohol dehydrogenase 1B, and Alcohol dehydrogenase 1A in humans, and Mycocyclosin synthase in Mycobacterium tuberculosis. These enzymes play crucial roles in various metabolic processes. For instance, Alcohol dehydrogenases are involved in the metabolism of alcohol, while Mycocyclosin synthase is involved in the biosynthesis of mycocyclosin.

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes. This interaction can alter the normal function of the enzymes, leading to changes in the metabolic processes they are involved in. .

Biochemical Pathways

Given its targets, it is likely that the compound affects pathways related to alcohol metabolism in humans and mycocyclosin biosynthesis in Mycobacterium tuberculosis. The downstream effects of these alterations could include changes in the concentrations of various metabolites, potentially leading to observable physiological effects.

Result of Action

Given its targets, the compound could potentially affect the metabolism of alcohol in humans and the biosynthesis of mycocyclosin in Mycobacterium tuberculosis. These effects could manifest in various ways, depending on the specific metabolic processes involved.

Comparison with Similar Compounds

Key Observations :

- The but-3-yn-1-yl group distinguishes the target compound by enabling alkyne-based reactions, which are absent in ethoxyethyl or benzyl-substituted analogs .

- Iodine at C4 offers superior leaving-group ability compared to bromine or chlorine, facilitating nucleophilic substitution or metal-catalyzed couplings .

- Bulky substituents (e.g., 2-chloro-6-fluorobenzyl) reduce reactivity in cross-coupling but improve pharmacokinetic properties .

Contrasts :

- The target compound’s synthesis requires cesium carbonate for efficient alkylation , while similar compounds (e.g., ) use potassium carbonate, which may lead to slower reaction kinetics.

- Palladium catalysis is critical for introducing ethynyl groups in antifungal derivatives, whereas simpler alkylations avoid transition metals .

Preparation Methods

CuI-Catalyzed Coupling Reactions

A study demonstrated that CuI catalyzes the coupling of 4-iodopyrazoles with alcohols and alkynes efficiently, providing 4-substituted pyrazoles with excellent regioselectivity. The reaction typically uses CuI (10 mol%), ligands such as triphenylphosphine, and a base like triethylamine in solvents such as 1,4-dioxane.

The reaction proceeds under mild conditions (room temperature to 80°C) with reaction times ranging from 15 minutes to several hours depending on substrates.

Yields of 4-substituted pyrazoles in these protocols range from moderate to high (50-90%).

Spectroscopic Characterization

The 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole shows characteristic NMR signals:

Mass spectrometry confirms molecular ion peaks consistent with the molecular weight including iodine (heavy atom effect).

Comparative Table of Preparation Methods

| Method | Starting Material | Catalyst/ Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct N1-Alkynylation + Electrophilic Iodination | 1H-pyrazole + but-3-yn-1-yl halide + NIS | K2CO3, DMF; NIS, AcOH | 60-80°C (alkylation); RT (iodination) | 60-85 combined | Simple, straightforward | Two-step, moderate yields |

| CuI-Catalyzed Coupling of 4-Iodopyrazole + Alkyne | 4-iodo-1H-pyrazole + but-3-yn-1-yl alcohol/alkyne | CuI, PPh3, Et3N, 1,4-dioxane | RT to 80°C, 15 min to 2 h | 70-90 | High regioselectivity, mild conditions | Requires Cu catalyst and ligands |

| Electrophilic Iodination First + Alkynylation | 1H-pyrazole iodinated with NIS then alkylated | NIS, AcOH; K2CO3, DMF | RT; 60-80°C | 60-80 | Control over substitution pattern | May require purification after iodination |

Summary and Expert Notes

The preparation of this compound is best achieved by either CuI-catalyzed coupling of 4-iodopyrazole with but-3-yn-1-yl derivatives or by sequential alkylation and electrophilic iodination.

CuI-catalyzed methods provide better regioselectivity and potentially higher yields with fewer steps.

Optimization of catalyst loading, ligand choice, and reaction time can improve the practicality and scalability of the synthesis.

Spectroscopic data and chromatographic purification protocols are well established for these compounds, facilitating characterization and isolation.

This comprehensive analysis integrates diverse research findings and practical synthetic protocols to provide an authoritative guide on the preparation methods of this compound.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-(but-3-yn-1-yl)-4-iodo-1H-pyrazole?

The compound can be synthesized via cyclocondensation reactions between sydnone derivatives and haloalkenes. For example, 3-arylsydnones react with 2-aryl-1,1-dihalo-1-alkenes under basic conditions to yield 4-halo-1H-pyrazoles . A modified approach using iodine catalysis (e.g., molecular iodine in one-pot multicomponent reactions) may enhance regioselectivity and reduce side products . Key steps include:

- Optimization of reaction time and temperature to minimize decomposition of the alkyne moiety.

- Purification via column chromatography using silica gel and non-polar solvents to isolate the iodinated product.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

- X-ray crystallography : Use SHELX software for single-crystal refinement to resolve the positions of the iodine and alkyne substituents .

- NMR spectroscopy : Compare H and C NMR shifts with computational predictions (DFT calculations) to validate the substitution pattern. For example, the alkyne proton typically appears as a singlet near δ 2.1 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm .

- Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak ([M+H]) and isotopic pattern due to iodine.

Q. What are the common challenges in handling this compound due to its iodine substituent?

- Light sensitivity : The C–I bond is prone to photolytic cleavage; store the compound in amber vials under inert gas.

- Solubility : Limited solubility in polar solvents (e.g., water, methanol) necessitates the use of DMSO or DMF for reactions .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C–I bond to evaluate its suitability in Suzuki-Miyaura or Sonogashira couplings. The iodine atom’s polarizability enhances oxidative addition with palladium catalysts .

- Molecular docking : Simulate interactions with catalytic systems (e.g., Pd(PPh)) to predict regioselectivity in coupling reactions .

Q. What strategies can resolve contradictions in spectroscopic data versus crystallographic results?

- Dynamic effects in NMR : Conformational flexibility (e.g., alkyne rotation) may cause NMR signal broadening. Variable-temperature NMR can reveal dynamic behavior not captured in static crystal structures .

- Hirshfeld surface analysis : Compare intermolecular interactions (e.g., hydrogen bonds, halogen bonding) from crystallography with solvent effects in solution-phase spectroscopy .

Q. How can the iodine atom be leveraged for further functionalization in medicinal chemistry applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.